6-(Pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one
Overview
Description
6-Pyridin-3-yl-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound that features a quinolinone core structure with a pyridine ring attached at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Pyridin-3-yl-3,4-dihydro-1H-quinolin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate aniline derivatives with pyridine carboxaldehyde under acidic conditions, followed by reduction and cyclization steps .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom in the quinolinone ring.
Reduction: Reduction reactions can be performed on the carbonyl group to yield corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring and the quinolinone core
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as N-bromosuccinimide, and nucleophiles like amines and thiols are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinolinones and pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-Pyridin-3-yl-3,4-dihydro-1H-quinolin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly as potential anticancer and antileishmanial agents
Mechanism of Action
The mechanism of action of 6-Pyridin-3-yl-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound’s effects on cellular pathways, such as the PI3K/Akt pathway, are of particular interest in cancer research .
Comparison with Similar Compounds
6-(Pyridin-3-yl)quinazolin-4(3H)-one: This compound shares a similar pyridine-quinoline structure and is also studied for its anticancer properties.
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Another heterocyclic compound with a quinoline core, known for its antileishmanial activity.
Quinolinyl-pyrazoles: These compounds have a quinoline ring fused with a pyrazole ring and are explored for various pharmacological activities.
Uniqueness: 6-Pyridin-3-yl-3,4-dihydro-1H-quinolin-2-one is unique due to its specific substitution pattern and the presence of both pyridine and quinolinone moieties. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
99471-41-7 |
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Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
6-pyridin-3-yl-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C14H12N2O/c17-14-6-4-11-8-10(3-5-13(11)16-14)12-2-1-7-15-9-12/h1-3,5,7-9H,4,6H2,(H,16,17) |
InChI Key |
MPGBYGNPFRLHAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C3=CN=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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